molecular formula C9H5ClF3N B1309722 2-(4-Chloro-3-(trifluoromethyl)phenyl)acetonitrile CAS No. 22902-82-5

2-(4-Chloro-3-(trifluoromethyl)phenyl)acetonitrile

Cat. No. B1309722
CAS RN: 22902-82-5
M. Wt: 219.59 g/mol
InChI Key: VHHNQKBCGYUWAM-UHFFFAOYSA-N
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Patent
US07745477B2

Procedure details

3.94 g of 4-bromomethyl-1-chloro-2-trifluoromethyl-benzene (14.4 mmol) and 1.06 g sodium cyanide (21.6 mmol) were suspended in 12 ml DMSO under argon and stirring and heated to 50° C. for 1 h. The reaction mixture was then poured on water/ice and extracted four times with DCM. The combined organic phases were washed with water, dried with magnesium sulfate, filtered and concentrated in vacuo, leading to 3.188 g of (4-chloro-3-trifluoromethyl-phenyl)-acetonitrile as a dark red oil, which was directly used in the next step.
Quantity
3.94 g
Type
reactant
Reaction Step One
Quantity
1.06 g
Type
reactant
Reaction Step Two
Name
Quantity
12 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Br[CH2:2][C:3]1[CH:8]=[CH:7][C:6]([Cl:9])=[C:5]([C:10]([F:13])([F:12])[F:11])[CH:4]=1.[C-:14]#[N:15].[Na+]>CS(C)=O>[Cl:9][C:6]1[CH:7]=[CH:8][C:3]([CH2:2][C:14]#[N:15])=[CH:4][C:5]=1[C:10]([F:13])([F:12])[F:11] |f:1.2|

Inputs

Step One
Name
Quantity
3.94 g
Type
reactant
Smiles
BrCC1=CC(=C(C=C1)Cl)C(F)(F)F
Step Two
Name
Quantity
1.06 g
Type
reactant
Smiles
[C-]#N.[Na+]
Step Three
Name
Quantity
12 mL
Type
solvent
Smiles
CS(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The reaction mixture was then poured on water/ice
EXTRACTION
Type
EXTRACTION
Details
extracted four times with DCM
WASH
Type
WASH
Details
The combined organic phases were washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
Smiles
ClC1=C(C=C(C=C1)CC#N)C(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.